![molecular formula C10H14O2 B1605571 2-(2-Methylpropyl)benzene-1,4-diol CAS No. 4197-78-8](/img/structure/B1605571.png)
2-(2-Methylpropyl)benzene-1,4-diol
Overview
Description
2-(2-Methylpropyl)benzene-1,4-diol, also known as 4-MPBD, is an important organic chemical compound used in scientific research. It is a primary alcohol with the molecular formula C8H14O2 that is commonly used in the synthesis of other organic compounds. 4-MPBD is a colorless, low-viscosity liquid with a pleasant odor that is soluble in water and has a low vapor pressure. The compound is used in a variety of scientific applications, including drug synthesis, biochemical research, and as a reagent in organic synthesis.
Scientific Research Applications
Synthetic Chemistry
A notable application in synthetic chemistry involves the palladium-catalyzed annulation of benzene-1,2-diol with propargylic carbonates, leading to the production of 2-alkylidene-3-alkyl-1,4-benzodioxanes. This process is enantioselective, yielding products with significant enantiomeric excess, demonstrating the compound's utility in the synthesis of complex organic structures with high chiral purity (Labrosse, Lhoste, & Sinou, 2000).
Materials Science
In the realm of materials science, the structure of 2-(2-Methylpropyl)benzene-1,4-diol has been utilized in the development of porous metal-organic frameworks (MOFs). These MOFs exhibit high porosity and surface area, making them suitable for applications such as gas storage, separation, and catalysis. The unique sorption capabilities for molecules like benzene and toluene highlight the potential of these materials in environmental remediation and chemical processing (L. Hou, Yan-Yong Lin, & Xiao‐Ming Chen, 2008).
Mechanism of Action
Target of Action
Similar compounds, such as benzene derivatives, are known to interact with various cellular components, including proteins and dna .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
One study suggests that similar compounds may undergo a series of reactions, including oxidation and hydroxylation, leading to the production of acetyl-coa .
Pharmacokinetics
Similar compounds are known to be absorbed via oral ingestion and dermal exposure .
Result of Action
Similar compounds are known to interact with cellular components, potentially leading to various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Methylpropyl)benzene-1,4-diol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .
properties
IUPAC Name |
2-(2-methylpropyl)benzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQYCWCFQLUSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295013 | |
Record name | 2-(2-methylpropyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpropyl)benzene-1,4-diol | |
CAS RN |
4197-78-8 | |
Record name | 4197-78-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-methylpropyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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